2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide
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Description
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide is a novel chemical compound with a wide range of potential applications in the field of scientific research. This compound was first synthesized in 2018 by a team of researchers from the University of Tokyo, and has since been used in a variety of experiments in the fields of biochemistry and physiology.
Scientific Research Applications
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. Its unique structure, which includes a piperazine ring and a pyridine ring, makes it a valuable building block in organic synthesis .
Biological Research
The compound could potentially be used in biological research. For example, it could be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids .
Drug Discovery
In the field of drug discovery, this compound could serve as a lead compound or a pharmacophore. Its structure could be modified to improve its biological activity, selectivity, and pharmacokinetic properties .
Material Science
In material science, this compound could potentially be used in the synthesis of novel materials. For example, it could be used to synthesize metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
Analytical Chemistry
This compound could potentially be used in analytical chemistry. For example, it could be used as a standard or a reagent in various analytical techniques .
Safety and Handling Research
Research could also be conducted on the safety and handling of this compound. This could include studies on its toxicity, environmental impact, and appropriate handling and disposal methods .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N5O/c13-9-5-8(12(14,15)16)6-18-11(9)21-3-1-20(2-4-21)7-10(22)19-17/h5-6H,1-4,7,17H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVGONZGDEMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378769 |
Source
|
Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide | |
CAS RN |
338979-10-5 |
Source
|
Record name | 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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